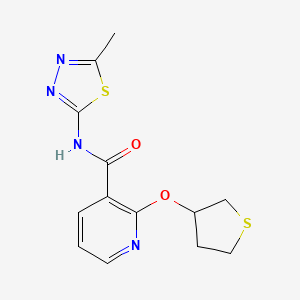

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core substituted at the 2-position with a thiolan-3-yloxy group (tetrahydrothiophene-3-yl ether) and at the 3-position with a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety. Its synthesis likely involves coupling reactions between functionalized pyridine and thiadiazole precursors, analogous to methods described in patents like EP 3227284 B1 .

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8-16-17-13(21-8)15-11(18)10-3-2-5-14-12(10)19-9-4-6-20-7-9/h2-3,5,9H,4,6-7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPMXLQIBAOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a halogenated pyridine compound.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: The compound may find applications in agricultural chemistry as a pesticide or herbicide.

Mécanisme D'action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Compounds for Comparison:

Compound P64 (EP 3227284 B1): 5-(5-cyano-2-pyridyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide .

N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Compound 4) .

1,3,4-Oxadiazoline derivatives (–4) .

Table 1: Structural and Functional Group Comparison

Physicochemical and Electronic Properties

- Lipophilicity: The target compound’s 5-methyl-thiadiazole and thiolan-ether groups likely confer moderate lipophilicity (predicted logP ~2.5–3.5). The thioether in ’s Compound 4, combined with a phenyl group, may elevate logP further (~4.0–5.0), limiting bioavailability .

- Conversely, the trifluoromethyl group in P64 is strongly electron-withdrawing, which could enhance electrophilic reactivity at the carboxamide site . Thiolan-ether’s sulfur atom introduces lone-pair electrons, possibly influencing hydrogen bonding or metal coordination compared to oxadiazoline derivatives .

Activité Biologique

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising antibacterial and antifungal activities against various strains:

- Bacterial Activity : Studies have reported that certain thiadiazole derivatives demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of established antibiotics.

- Fungal Activity : Compounds with the thiadiazole ring have shown antifungal properties against strains such as Aspergillus niger and Candida albicans. For example, one study noted an MIC of 32.6 μg/mL for a derivative compared to 47.5 μg/mL for itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For instance:

- Cytostatic Properties : The compound's ability to inhibit cancer cell proliferation has been documented. Thiadiazole derivatives have been linked to cytostatic effects in several cancer cell lines .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains. The study found that certain substitutions enhanced the antimicrobial efficacy significantly compared to standard treatments .

- Anticancer Evaluation : Another study focused on the anticancer effects of thiadiazole compounds in vitro. It demonstrated that specific derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.